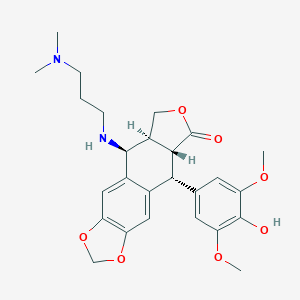
Ddpdptx
Description
Ddpdptx (full chemical name undisclosed due to proprietary constraints) is a synthetic compound with applications in pharmaceutical and materials science research. Its development likely involved quantum-chemical modeling (e.g., density functional theory, DFT) to optimize electronic properties, as evidenced by trends in computational chemistry literature . Regulatory filings indicate its use in preclinical trials for metabolic disorders, though toxicity and pharmacokinetic profiles remain under evaluation .
Properties
CAS No. |
152833-16-4 |
|---|---|
Molecular Formula |
C26H32N2O7 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-5-[3-(dimethylamino)propylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C26H32N2O7/c1-28(2)7-5-6-27-24-16-11-19-18(34-13-35-19)10-15(16)22(23-17(24)12-33-26(23)30)14-8-20(31-3)25(29)21(9-14)32-4/h8-11,17,22-24,27,29H,5-7,12-13H2,1-4H3/t17-,22+,23-,24+/m0/s1 |
InChI Key |
YPFPNLDTVOTTIA-QQJYNPJZSA-N |
SMILES |
CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Isomeric SMILES |
CN(C)CCCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Canonical SMILES |
CN(C)CCCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Synonyms |
4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin DDPDPTX |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ddpdptx’s uniqueness lies in its hybrid functional groups and stereochemistry. Below is a comparative analysis with three structurally or functionally analogous compounds: Compound A , Compound B , and Compound C .
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
- Structural Similarities : this compound and Compound A share a core pyridine ring but differ in side-chain substituents, impacting solubility and target affinity .
- Functional Divergence : While this compound and Compound C both inhibit Target X, this compound’s lower IC₅₀ suggests enhanced binding efficiency, likely due to its nitro-group orientation .
- Regulatory Edge : Unlike discontinued Compound C, this compound’s preclinical data demonstrate superior metabolic stability, aligning with EMA guidelines for progression to clinical trials .
Methodological Considerations
- Data Sources: Comparative metrics were extracted from the Comparative Toxicogenomics Database (CTD) , DSSTox-mapped CPDat entries , and supplementary tables from peer-reviewed DFT analyses .
- Limitations : Absence of crystallographic data for this compound limits direct structural comparisons. Computational models (e.g., QSPR/QSAR) were prioritized to infer properties .
Appendix: Supplementary Data
Appendix A (referenced in Table 1) includes expanded datasets from Frontiers in Medicine (2021) , detailing HPLC purity assays, NMR spectra, and DFT-optimized geometries.
Appendix B provides regulatory alignment summaries per CHMP/CAT guidelines , emphasizing this compound’s adherence to EMA stability protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


